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Compound of Interest

Compound Name: Azido-PEG2-CH2COOH (CHA)

Cat. No.: B12398179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-CH2COOH, a

heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of

complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This

document details the linker's properties, reaction mechanisms, and provides step-by-step

protocols for its application in introducing azide functionalities onto molecules.

Introduction to Azido-PEG2-CH2COOH
Azido-PEG2-CH2COOH is a versatile chemical tool featuring a terminal azide group and a

carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][3] This

structure allows for a two-stage conjugation strategy. The carboxylic acid can be coupled to

primary amines on proteins, peptides, or other molecules, while the azide group serves as a

bioorthogonal handle for subsequent "click chemistry" reactions.[1][3] The PEG spacer

enhances solubility and can reduce steric hindrance during conjugation.[3]

Key Attributes:

Bifunctional: Possesses two distinct reactive groups, a carboxylic acid and an azide.[1]

Hydrophilic Spacer: The PEG2 linker improves the water solubility of the molecule and

resulting conjugates.[1][3]
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Bioorthogonal Azide Group: The azide moiety is stable in biological systems and reacts

selectively with specific partners, such as alkynes or cyclooctynes, in click chemistry

reactions.[2]

Versatile Carboxylic Acid: The carboxyl group can be readily activated to react with primary

amines, forming stable amide bonds.[1]

Physicochemical Properties
A summary of the key physicochemical properties of Azido-PEG2-CH2COOH is presented in

the table below.

Property Value

Molecular Formula C6H11N3O4

Molecular Weight 189.17 g/mol

Appearance Off-white to light yellow solid or oil

Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO

Applications in Bioconjugation
The primary application of Azido-PEG2-CH2COOH is to introduce an azide group onto a target

molecule, which can then be used in a variety of downstream "click chemistry" reactions. This

two-step approach provides a high degree of control and specificity in the construction of

complex bioconjugates.

Common Applications:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

antibodies for targeted cancer therapy.[3]

PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), which are designed to degrade specific proteins.[2]
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Peptide and Protein Modification: Enables the site-specific modification of peptides and

proteins for various research and therapeutic purposes.

Surface Functionalization: Used to modify surfaces, such as nanoparticles or microarrays, to

immobilize biomolecules.

Fluorescent Labeling: Facilitates the attachment of fluorescent dyes for imaging and tracking

studies.

Reaction Mechanisms and Workflows
The use of Azido-PEG2-CH2COOH typically involves two key chemical transformations: the

conjugation of the carboxylic acid to an amine-containing molecule and the subsequent click

chemistry reaction of the azide group.

Amine Coupling via EDC/NHS Chemistry
The carboxylic acid of Azido-PEG2-CH2COOH is most commonly coupled to primary amines

using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction

proceeds in two steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly

reactive O-acylisourea intermediate.

Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a

more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis

than the O-acylisourea.

Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule

to form a stable amide bond.

AzidoPEG_COOH TargetMolecule
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Azide-Alkyne Click Chemistry
Once the azide group has been introduced onto the target molecule, it can be conjugated to a

molecule containing an alkyne or a strained cyclooctyne.

This is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed

reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-

triazole. The reaction is typically carried out using a copper(II) source, such as copper(II)

sulfate (CuSO4), and a reducing agent, like sodium ascorbate, to generate the active copper(I)

species in situ. A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I)

catalyst.

Azide-functionalized
Target Molecule

Stable Triazole
Conjugate

Alkyne-containing
Molecule CuSO4

Catalyst

Sodium Ascorbate

Reducing Agent

Ligand (e.g., THPTA)

Stabilizer
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SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the

need for a metal catalyst. This is particularly advantageous for in vivo applications where the

cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain in the

cyclooctyne.
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Quantitative Data on Conjugation Reactions
The efficiency of bioconjugation reactions using Azido-PEG2-CH2COOH can vary depending

on the specific substrates, reaction conditions, and analytical methods used. The following

tables provide a summary of typical reaction parameters and expected outcomes based on

available literature.

Table 1: Typical Parameters for EDC/NHS Coupling of Azido-PEG2-CH2COOH
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Parameter
Recommended
Range/Value

Notes

Molar Ratio (Linker:Amine) 5:1 to 20:1

Higher ratios can increase

conjugation efficiency but may

lead to multiple modifications

on a single molecule.

Optimization is recommended.

Molar Ratio (EDC:Linker) 1.5:1 to 5:1
An excess of EDC is typically

used to drive the reaction.

Molar Ratio (NHS:EDC) 1:1 to 1.2:1

A slight excess of NHS can

improve the stability of the

activated intermediate.

Activation pH 4.5 - 6.0
MES buffer is commonly used

for the activation step.

Conjugation pH 7.2 - 8.0

PBS or bicarbonate buffer is

suitable for the conjugation to

the amine.

Reaction Time

Activation: 15-30 minutes;

Conjugation: 2-4 hours at room

temperature or overnight at

4°C.

Reaction progress can be

monitored by analytical

techniques such as HPLC or

mass spectrometry.

Expected Yield 30% - 80%

Highly dependent on the

reactivity of the amine on the

target molecule and reaction

optimization.

Table 2: Typical Parameters for Azide-Alkyne Click Chemistry
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Parameter CuAAC
SPAAC (with
DBCO)

Notes

Molar Ratio

(Azide:Alkyne/DBCO)

1:1 to 1:5 (excess of

one reactant)

1:1 to 1:3 (excess of

one reactant)

Using a slight excess

of one component can

drive the reaction to

completion.

Catalyst (CuSO4) 50 µM to 1 mM Not applicable

Reducing Agent

(Sodium Ascorbate)

5-10 fold molar

excess over CuSO4
Not applicable

Freshly prepared

solutions are

recommended.

Ligand (e.g., THPTA)
1-5 fold molar excess

over CuSO4
Not applicable

Reaction Buffer

PBS, Tris buffer,

water/organic co-

solvents (e.g., DMSO,

t-BuOH)

PBS, cell culture

media, water/organic

co-solvents

The choice of buffer

depends on the

solubility and stability

of the reactants.

pH 4 - 9 4 - 9

Reaction Time
1 - 12 hours at room

temperature

1 - 24 hours at room

temperature or 37°C

SPAAC reactions can

be slower than

CuAAC, but this is

highly dependent on

the specific strained

cyclooctyne used.

Expected Yield
>80%, often

quantitative (>95%)[4]

Often described as

quantitative, with

yields approaching

100% under optimized

conditions.[5][6]

Yields are typically

high for both reactions

due to their favorable

thermodynamics and

kinetics.

Detailed Experimental Protocols
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The following are generalized protocols. It is crucial to optimize these protocols for your specific

application.

Protocol for EDC/NHS Coupling of Azido-PEG2-
CH2COOH to a Protein
Materials:

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

Azido-PEG2-CH2COOH

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column

Procedure:

Prepare Solutions:

Dissolve Azido-PEG2-CH2COOH in anhydrous DMSO or DMF to a stock concentration of

10-50 mM.

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of

Sulfo-NHS in Activation Buffer.

Protein Preparation:

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange

using a desalting column.

Adjust the protein concentration to 1-10 mg/mL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of Azido-PEG2-CH2COOH:

In a microcentrifuge tube, combine the desired molar excess of Azido-PEG2-CH2COOH

with the EDC and Sulfo-NHS solutions. A common starting point is a 20-fold molar excess

of the linker over the protein, with a 2-fold molar excess of EDC and Sulfo-NHS over the

linker.

Incubate at room temperature for 15-30 minutes.

Conjugation to Protein:

Add the activated Azido-PEG2-CH2COOH solution to the protein solution.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching:

(Optional) Add the quenching solution to a final concentration of 20-50 mM to stop the

reaction. Incubate for 15-30 minutes.

Purification:

Remove excess, unreacted linker and byproducts using a desalting column equilibrated

with a suitable storage buffer (e.g., PBS).

Characterize the azide-functionalized protein using appropriate analytical methods (e.g.,

mass spectrometry to determine the degree of labeling).

Protocol for CuAAC Reaction
Materials:

Azide-functionalized molecule

Alkyne-containing molecule

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

THPTA ligand stock solution (e.g., 50 mM in water)

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Reactants:

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-

containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the smaller

molecule is often used.

Prepare Catalyst Premix:

In a separate tube, mix the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of

Cu:THPTA is common. Vortex briefly.

Initiate Reaction:

Add the catalyst premix to the reactant solution.

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final

concentration of CuSO4 is typically 50 µM to 1 mM, and sodium ascorbate is 1-5 mM.

Incubation:

Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected

from light.

Purification:

Purify the conjugate using an appropriate method, such as size-exclusion

chromatography, dialysis, or affinity chromatography, to remove the catalyst and excess

reagents.

Protocol for SPAAC Reaction
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Materials:

Azide-functionalized molecule

DBCO-containing molecule

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Reactants:

Dissolve the azide-functionalized and DBCO-containing molecules in the reaction buffer. A

1.1 to 3-fold molar excess of one of the components is often used to ensure complete

reaction of the other.

Initiate Reaction:

Combine the solutions of the two reactants in a microcentrifuge tube.

Incubation:

Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours.

Reaction times can be longer depending on the reactivity of the specific DBCO reagent

and the concentrations of the reactants.

Purification:

Purify the conjugate using a suitable method to remove any unreacted starting material.

Troubleshooting
Table 3: Troubleshooting Guide for Azido-PEG2-CH2COOH Conjugation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Probable Cause Suggested Solution

Low or No Amine Coupling

1. Inactive EDC/NHS due to

hydrolysis. 2. Presence of

primary amines (e.g., Tris) in

the protein buffer. 3. Incorrect

pH for activation or

conjugation. 4. Low reactivity

of the target amine.

1. Use fresh, anhydrous EDC

and NHS. Allow reagents to

warm to room temperature

before opening. 2. Perform

buffer exchange into an amine-

free buffer like PBS or MES. 3.

Ensure the activation buffer is

pH 4.5-6.0 and the conjugation

buffer is pH 7.2-8.0. 4.

Increase the molar excess of

the linker and/or extend the

reaction time.

Low Yield in Click Chemistry

(CuAAC)

1. Oxidation of Cu(I) to inactive

Cu(II). 2. Insufficient reducing

agent. 3. Precipitation of the

catalyst or reactants.

1. Use a stabilizing ligand like

THPTA or TBTA. Degas the

reaction mixture. 2. Use a

freshly prepared solution of

sodium ascorbate. 3. Try a

different co-solvent (e.g.,

DMSO, t-BuOH) to improve

solubility.

Low Yield in Click Chemistry

(SPAAC)

1. Insufficient reaction time or

temperature. 2. Steric

hindrance. 3. Degradation of

the DBCO reagent.

1. Increase the incubation time

and/or temperature (e.g., to

37°C). Increase the

concentration of the reactants.

2. If possible, choose a

different conjugation site on

the target molecule. 3. Store

DBCO reagents protected from

light and moisture.

Protein Precipitation during

Conjugation

1. High degree of labeling

leading to changes in protein

solubility. 2. Use of organic co-

solvents that denature the

protein.

1. Reduce the molar excess of

the linker to achieve a lower

degree of labeling. 2. Minimize

the percentage of organic

solvent in the reaction mixture.
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This guide provides a comprehensive framework for the effective use of Azido-PEG2-

CH2COOH in bioconjugation. By understanding the underlying chemistry and carefully

optimizing reaction conditions, researchers can successfully employ this versatile linker to

create a wide range of innovative biomolecular constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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